8-メチルキノリン-4-アミン

説明

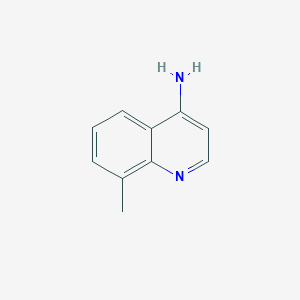

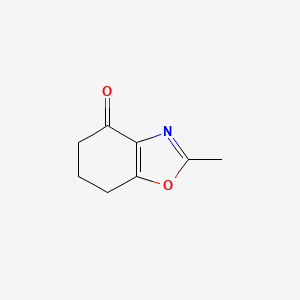

8-Methylquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound with the formula C9H7N. It is characterized by a quinoline core structure with a methyl group at the 8-position and an amine group at the 4-position. This compound serves as a key intermediate in the synthesis of various chemical entities that possess a wide range of biological activities.

Synthesis Analysis

The synthesis of derivatives of 8-methylquinolin-4-amine can be achieved through various methods. One approach involves the C(sp3)-H amination of 8-methylquinolines using azodicarboxylates under Rh(iii) catalysis, which allows for the construction of quinolin-8-ylmethanamine derivatives . Another method includes the functionalization of the 8-aminoquinoline ring, particularly at positions C2–C7, using transition metal catalysts, photocatalysts, or metal-free conditions, often proceeding through a single electron transfer (SET) pathway . Additionally, the reaction of 8-aminoquinoline with different aldehydes can lead to the formation of aminals, which are stable due to intramolecular hydrogen bonding . Furthermore, N-[(2-chloro-8-methylquinolin-3-yl)methyl] derivatives have been synthesized by nucleophilic substitution reactions with various amines .

Molecular Structure Analysis

The molecular structure of 8-methylquinolin-4-amine is characterized by the presence of a nitrogen atom in the quinoline ring, which significantly influences its chemical properties and reactivity. The methyl group at the 8-position and the amine group at the 4-position are key functional groups that allow for further chemical modifications and contribute to the compound's potential biological activity.

Chemical Reactions Analysis

8-Methylquinolin-4-amine and its derivatives undergo a variety of chemical reactions. The formation of aminals from 8-aminoquinoline and aldehydes is one such reaction, where the expected Schiff base is not formed, but rather aminals are produced as the sole reaction products . These reactions are influenced by the substituents on the aldehydes and the inherent stability of the aminals formed. The compound's reactivity also extends to its potential as a bidentate directing group in C–H bond activation/functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methylquinolin-4-amine derivatives are influenced by their molecular structure. The presence of the amine group can lead to the formation of intramolecular hydrogen bonds, which can enhance the stability of the compounds . The spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (1H NMR), and mass spectra, are indicative of the compound's structure and are used for characterization . The chemical reactivity, including the ability to participate in nucleophilic substitution reactions, is a key aspect of the compound's chemistry .

Relevant Case Studies

Several studies have evaluated the biological activities of 8-methylquinolin-4-amine derivatives. For instance, quinolin-8-ylmethanamine derivatives synthesized through C(sp3)-H amination were tested for in vitro cytotoxicity against human cancer cell lines, showing potential as therapeutic agents . Additionally, a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl] derivatives exhibited antidepressant activity in rats and were also screened for antifungal activity, highlighting the compound's versatility in drug development .

科学的研究の応用

抗癌活性

8-メチルキノリン-4-アミンは、抗癌治療の可能性について研究されています。研究により、この化合物の特定の誘導体が、A549(ヒト肺癌細胞株)などの癌細胞株に対して活性があることが示されています。 これらの化合物は、カラムクロマトグラフィーなどの手法によって特徴付けられ、精製され、MTTなどのアッセイを用いて評価されます .

抗菌性

この化合物は、抗菌性を持つ誘導体を合成するための足場としても役立ちます。 研究では、グラム陽性菌とグラム陰性菌の両方に対して、in vitroで抗菌活性を示すキノロン系ヘテロ環誘導体の設計と合成が報告されています .

創薬

8-メチルキノリン-4-アミンを含むキノリン化合物は、合成有機化学や医薬品における多様な用途から、創薬において重要な足場となっています .

作用機序

Target of Action

8-Methylquinolin-4-amine, a derivative of quinoline, has been found to exhibit potent in vitro antimalarial activity . The primary targets of this compound are the parasites causing malaria, particularly Plasmodium falciparum . It also shows activity against a non-small cell lung cancer cell line, A549 .

Mode of Action

Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . In the context of cancer, molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins have revealed a lesser binding energy with 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine , suggesting a potential interaction with these proteins.

Biochemical Pathways

The compound is believed to affect the PI3K/AKT/mTOR signaling pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation . In the case of malaria, the compound interferes with the parasite’s heme detoxification pathway .

Pharmacokinetics

The compounds are predicted to satisfy the adme profile , which suggests that they may have good bioavailability.

Result of Action

The result of the action of 8-Methylquinolin-4-amine is the inhibition of the growth of Plasmodium falciparum, thereby exhibiting antimalarial activity . In the context of cancer, the compound has been found to be active against the A549 cell line with an inhibition concentration value of (IC50) 29.4 μM .

将来の方向性

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research will likely focus on tackling the drawbacks of the syntheses and side effects on the environment .

生化学分析

Biochemical Properties

8-Methylquinolin-4-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between 8-Methylquinolin-4-amine and cytochrome P450 involves binding to the enzyme’s active site, leading to either inhibition or activation of its catalytic activity. Additionally, 8-Methylquinolin-4-amine has been shown to interact with proteins involved in cell signaling pathways, such as protein kinases, by modulating their phosphorylation states .

Cellular Effects

8-Methylquinolin-4-amine exerts significant effects on various cell types and cellular processes. In cancer cells, it has been demonstrated to inhibit cell proliferation by inducing apoptosis through the activation of caspases . This compound also influences cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival . Furthermore, 8-Methylquinolin-4-amine affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 8-Methylquinolin-4-amine involves its binding interactions with various biomolecules. It has been shown to bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . For instance, 8-Methylquinolin-4-amine inhibits the activity of cytochrome P450 by binding to its heme group, thereby preventing the enzyme from metabolizing its substrates . Additionally, this compound can activate protein kinases by binding to their regulatory domains, resulting in the phosphorylation of downstream targets . These interactions ultimately lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Methylquinolin-4-amine have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 8-Methylquinolin-4-amine typically results in acute cellular responses, such as changes in cell signaling and gene expression . Long-term exposure, on the other hand, can lead to more pronounced effects, including alterations in cellular metabolism and the induction of apoptosis .

Dosage Effects in Animal Models

The effects of 8-Methylquinolin-4-amine in animal models vary with different dosages. At low doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, 8-Methylquinolin-4-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with enzymes involved in detoxification pathways, leading to the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risk of toxicity.

特性

IUPAC Name |

8-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZPXEZTWRAIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587975 | |

| Record name | 8-Methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893762-15-7 | |

| Record name | 8-Methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 893762-15-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)

![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)